molecular formula C10H16O2 B6163536 spiro[4.4]nonane-2-carboxylic acid CAS No. 50599-19-4

spiro[4.4]nonane-2-carboxylic acid

Cat. No.: B6163536
CAS No.: 50599-19-4
M. Wt: 168.23 g/mol
InChI Key: GGPRNIGAPJFPJB-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.4]nonane core, which consists of two fused cyclohexane rings sharing a single carbon atom, and a carboxylic acid functional group attached to the second carbon of one of the cyclohexane rings. The spirocyclic structure imparts significant rigidity and unique stereochemical properties to the molecule, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.4]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of spiro[4.4]nonane-1,6-dione, which can be achieved through a series of cyclization reactions. The dione is then subjected to a series of reduction and functionalization steps to introduce the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the positions adjacent to the spiro center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include esters, alcohols, aldehydes, and various substituted spiro[4.4]nonane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[4.4]nonane-2-carboxylic acid has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds and chiral ligands used in asymmetric catalysis.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.

    Industry: Used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of spiro[4.4]nonane-2-carboxylic acid depends on its specific application. In catalysis, the spirocyclic structure provides a rigid and well-defined chiral environment, enhancing the selectivity and efficiency of catalytic reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane-1,6-dione: A precursor in the synthesis of spiro[4.4]nonane-2-carboxylic acid.

    Spiro[4.5]decane derivatives: Similar spirocyclic compounds with different ring sizes.

    Spiro[5.5]undecane derivatives: Larger spirocyclic structures with distinct chemical properties.

Uniqueness

This compound is unique due to its specific ring size and the presence of a carboxylic acid functional group. This combination imparts distinct chemical reactivity and stereochemical properties, making it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of spiro[4.4]nonane-2-carboxylic acid can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium borohydride", "Benzene", "Chloroacetic acid", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Reduction of cyclohexanone with sodium borohydride in methanol to yield cyclohexanol", "Step 2: Oxidation of cyclohexanol with sulfuric acid and sodium nitrite to yield cyclohexanone", "Step 3: Reaction of cyclohexanone with sodium azide in benzene to yield 1-azidocyclohexane", "Step 4: Reaction of 1-azidocyclohexane with chloroacetic acid in the presence of sodium hydroxide to yield 1-(carboxymethyl)azacyclohexane", "Step 5: Cyclization of 1-(carboxymethyl)azacyclohexane with hydrochloric acid to yield spiro[4.4]nonane-2-carboxylic acid", "Step 6: Purification of spiro[4.4]nonane-2-carboxylic acid by washing with sodium bicarbonate solution and water, followed by drying" ] }

CAS No.

50599-19-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-3-6-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12)

InChI Key

GGPRNIGAPJFPJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(C2)C(=O)O

Purity

95

Origin of Product

United States

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